DIMETHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}ISOPHTHALATE
Description
DIMETHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}ISOPHTHALATE: is an organic compound that belongs to the class of phthalates It is characterized by the presence of a bromophenyl group, an acetyl group, and an isophthalate moiety
Properties
IUPAC Name |
dimethyl 5-[[2-(4-bromophenyl)acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-17(22)12-8-13(18(23)25-2)10-15(9-12)20-16(21)7-11-3-5-14(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSZLAWTKQIGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}ISOPHTHALATE typically involves the following steps:
Acetylation: The bromophenyl compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Amidation: The acetylated bromophenyl compound is reacted with isophthalic acid or its derivatives to form the desired amide linkage.
Esterification: Finally, the compound is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the dimethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products:
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
DIMETHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}ISOPHTHALATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential in the development of advanced materials, including polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}ISOPHTHALATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can participate in π-π stacking interactions, while the acetyl and isophthalate groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
DIMETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}ISOPHTHALATE: Similar structure but with a chlorine atom instead of bromine.
DIMETHYL 5-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE: Similar structure but with a fluorine atom instead of bromine.
DIMETHYL 5-{[2-(4-METHYLPHENYL)ACETYL]AMINO}ISOPHTHALATE: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in DIMETHYL 5-{[2-(4-BROMOPHENYL)ACETYL]AMINO}ISOPHTHALATE imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
